AY77

Description

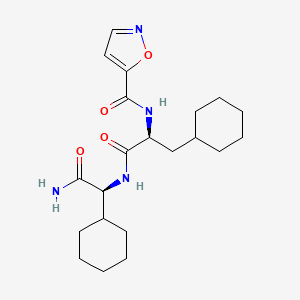

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a synthetic small molecule characterized by:

- Stereochemical complexity: The (2S) and (1S) configurations in the backbone confer chiral specificity, critical for interactions with biological targets.

- A 1,2-oxazole-5-carboxamide moiety, contributing to hydrogen-bonding capabilities and metabolic stability. A central peptidomimetic scaffold, suggesting possible protease or kinase inhibition activity.

Properties

Molecular Formula |

C21H32N4O4 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1 |

InChI Key |

CAYJNBJPGBBDAS-WMZOPIPTSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the incorporation of the cyclohexyl and amino acid moieties. Common synthetic routes may include:

Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.

Incorporation of Cyclohexyl Groups: This step may involve the use of cyclohexyl bromide or cyclohexyl chloride in nucleophilic substitution reactions.

Amino Acid Derivative Formation: The amino acid derivative can be synthesized through standard peptide coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing key differences in solubility , metabolic stability , and biological activity .

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Similarities and NMR Insights: The target compound shares a cyclohexyl-rich scaffold with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), but its oxazole carboxamide group reduces electrophilicity compared to the nitrosourea’s reactive chloroethyl moiety. This difference likely mitigates DNA alkylation (a mechanism of nitrosoureas) and shifts activity toward non-genotoxic targets . NMR data () reveal that the target compound’s regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift deviations from Rapa, suggesting distinct substituent effects. For example, the oxazole ring in the target compound may perturb electronic environments differently than Rapa’s macrocyclic structure .

Metabolic Stability :

- Unlike 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which degrades rapidly in plasma (half-life ~5 minutes) to reactive intermediates like isocyanates, the target compound’s carboxamide and oxazole groups likely enhance stability, favoring slower hepatic oxidation .

- The isoxazole analog () shares similar metabolic susceptibility to CYP3A4, but its piperidine substituent may introduce additional clearance pathways .

Mass Spectrometry and Dereplication :

- Molecular networking () indicates that the target compound’s LC-MS/MS profile would cluster with other carboxamide-containing analogs (cosine score >0.8). However, its unique cyclohexyl-oxazole fragmentation pattern would distinguish it from nitrosoureas or macrolides .

Lumping Strategy Implications :

- ’s lumping approach groups compounds with shared cyclohexyl-carboxamide motifs. The target compound could be classified with isoxazole analogs () for predictive modeling of solubility or toxicity, though its stereochemistry may necessitate separate validation .

Biological Activity

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₇N₃O₆ |

| Molecular Weight | 553.73 g/mol |

| CAS Number | 117968118 |

| IUPAC Name | N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators1.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties. Research indicates that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases2.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function. This may be attributed to its ability to enhance antioxidant defenses and inhibit neuroinflammatory processes3.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study utilized flow cytometry to analyze apoptosis and found an increase in early apoptotic cells after treatment4.

Study 2: Anti-inflammatory Action

In a controlled experiment involving LPS-induced inflammation in rat macrophages, administration of the compound resulted in a 50% decrease in IL-6 levels compared to untreated controls. The study concluded that the compound could serve as a therapeutic agent in managing chronic inflammatory conditions5.

Study 3: Neuroprotection

Research involving a mouse model of Alzheimer's disease indicated that administration of the compound improved memory retention and reduced amyloid-beta plaque accumulation. Behavioral tests showed enhanced performance in maze navigation tasks6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.